Methyl 5-benzyl-4-oxazolecarboxylate
Description
Methyl 5-benzyl-4-oxazolecarboxylate is a heterocyclic compound featuring an oxazole core substituted with a benzyl group at position 5 and a methyl ester at position 2.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 5-benzyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)11-10(16-8-13-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
NHXOVSLHOVNMAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below compares Methyl 5-benzyl-4-oxazolecarboxylate with structurally related compounds:
Key Observations:
Substituent Effects :
- The benzyl group in the target compound contrasts with smaller alkyl (e.g., methyl) or aryl (e.g., phenyl) groups in analogs. This bulkier substituent may reduce solubility in polar solvents but improve binding to hydrophobic targets.
- Ester Groups : Methyl esters (as in the target compound) typically hydrolyze slower than ethyl esters (e.g., in ), affecting metabolic stability.
Synthetic Routes :
Physicochemical and Spectral Data
While NMR, FTIR, or HPLC data for this compound are absent in the evidence, analogs like methyl shikimate (Figure 5 in ) demonstrate the utility of these techniques in characterizing ester-containing compounds. For example:
- 1H NMR : Aromatic protons from the benzyl group would appear at δ 7.2–7.4 ppm, while the methyl ester would show a singlet near δ 3.8 ppm.
- FTIR : Strong C=O stretches (~1700 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) are expected.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
